molecular formula C24H23N5O5 B2485812 ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 951594-68-6

ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No.: B2485812
CAS No.: 951594-68-6
M. Wt: 461.478
InChI Key: GRHOHWGGYFKVRW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N5O5 and its molecular weight is 461.478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) discusses the synthesis of novel pyrazolopyrimidines derivatives, including compounds structurally related to ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate, and their evaluation as anticancer and anti-5-lipoxygenase agents. The compounds exhibited significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating potential therapeutic applications in cancer treatment Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Bioorganic Chemistry, 66, 160-168.

Insecticidal Applications

Fadda et al. (2017) utilized a similar compound as a precursor in the synthesis of various heterocycles, which were then assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of pyrazolopyrimidines derivatives in developing new insecticidal agents Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017). Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. RSC Advances, 7, 39773-39785.

Antimicrobial Activity

Khobragade et al. (2010) explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidin derivatives, which share a core structure with this compound. The synthesized compounds showed significant antibacterial and antifungal activities, suggesting their potential in addressing microbial resistance Khobragade, C. N., Bodade, R., Konda, S., Dawane, B., & Manwar, A. V. (2010). Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives. European Journal of Medicinal Chemistry, 45(4), 1635-1638.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the biological target of the drug. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-3-34-23(32)17-11-7-8-12-18(17)25-20(30)15-28-19-14-27(2)26-21(19)22(31)29(24(28)33)13-16-9-5-4-6-10-16/h4-12,14H,3,13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOHWGGYFKVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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